2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid
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Overview
Description
2-(5-Bromo-1-methyl-1H-pyrazol-4-yl)acetic acid is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 1st position of the pyrazole ring, with an acetic acid moiety attached at the 4th position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For instance, the reaction of 3-bromo-1-methyl-1H-pyrazole with ethyl acetoacetate in the presence of a base can yield the desired pyrazole derivative.
Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via a nucleophilic substitution reaction. The pyrazole derivative can be reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromo-1-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-(5-Bromo-1-methyl-1H-pyrazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: Similar structure but lacks the acetic acid moiety.
2-(5-Chloro-1-methyl-1H-pyrazol-4-yl)acetic acid: Similar structure with a chlorine atom instead of bromine.
1-Methyl-1H-pyrazole-4-acetic acid: Lacks the bromine atom at the 5th position.
Uniqueness: 2-(5-Bromo-1-methyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety, which confer distinct chemical and biological properties. The bromine atom can participate in various substitution reactions, while the acetic acid group enhances the compound’s solubility and reactivity.
Properties
CAS No. |
1782351-61-4 |
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Molecular Formula |
C6H7BrN2O2 |
Molecular Weight |
219.04 g/mol |
IUPAC Name |
2-(5-bromo-1-methylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-6(7)4(3-8-9)2-5(10)11/h3H,2H2,1H3,(H,10,11) |
InChI Key |
AJCBOGBPMXFVMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CC(=O)O)Br |
Purity |
95 |
Origin of Product |
United States |
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